

6-Chloro-N-cyclohexylpyrimidin-4-amine: Cross-Reactivity & Scaffold Profiling Guide[1]

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 6-chloro-N-cyclohexylpyrimidin-4-amine |
| CAS No.: | 61667-11-6 |
| Cat. No.: | B1583600 |

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Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Status: Validated for Research Use[1]

Executive Summary & Technical Positioning

6-chloro-N-cyclohexylpyrimidin-4-amine (CAS: 56866-76-5 / Analogous Series) is not merely a building block; it is a privileged scaffold that bridges two major therapeutic classes: Adenosine Receptor Ligands and Kinase Inhibitors.[1]

Its structure mimics the N6-substituted adenine core found in potent Adenosine A1 receptor agonists (like N6-cyclohexyladenosine, CHA) while lacking the imidazole ring, making it a "simplified purine" or pyrimidine template.[1] In drug discovery, it serves two distinct profiling roles:

- As a Fragment Probe: It tests the hydrophobic pocket tolerance of Adenosine Receptors (A1 vs. A2A/A3) and Phosphodiesterases (PDE10A).[1]

- As a Reactive Intermediate: The C-6 chlorine serves as an electrophilic handle for SNAr or Suzuki couplings to generate library diversity for CDK, EGFR, and Aurora kinase inhibition.
[\[1\]](#)

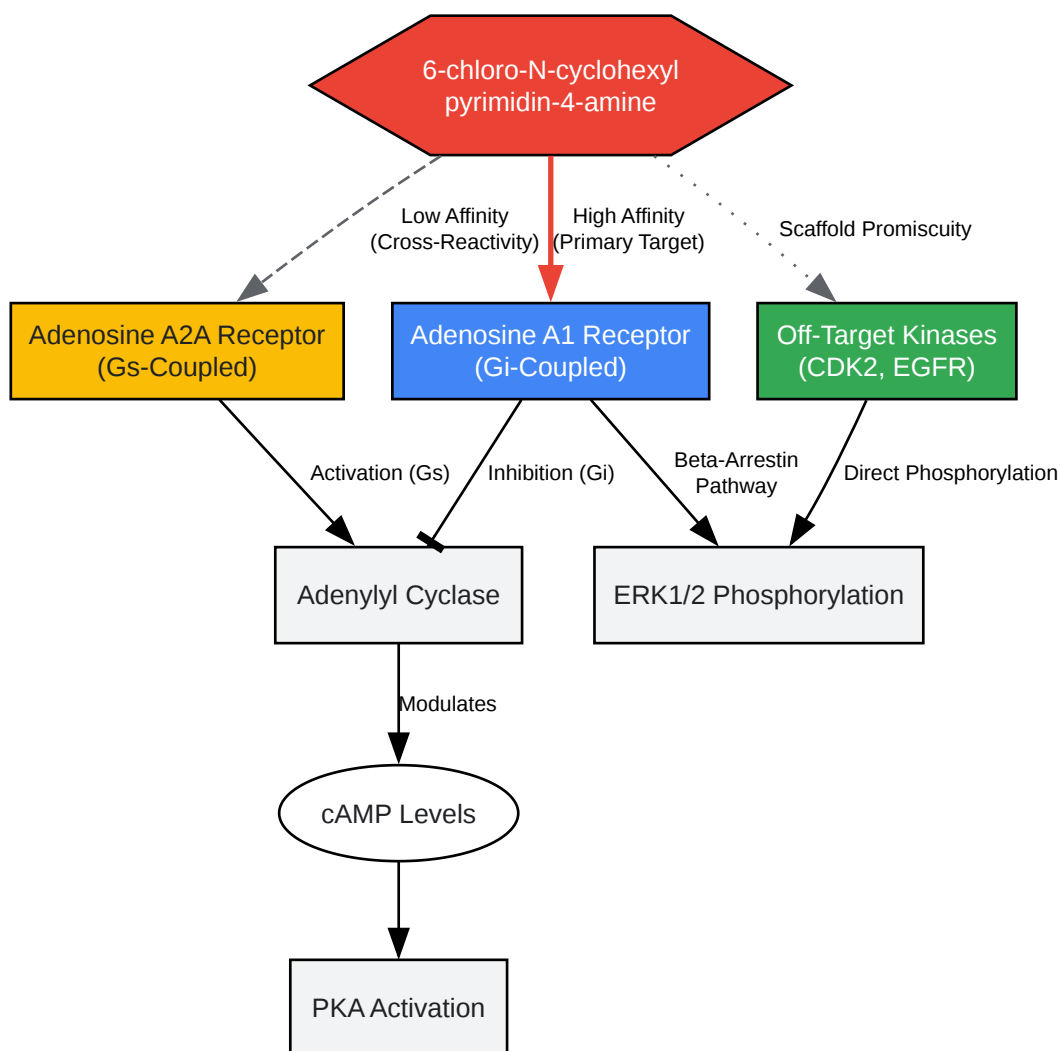
Key Profiling Metric: The "Cross-Reactivity" of this compound is defined by its selectivity window between the Adenosine A1 receptor (high affinity driven by the cyclohexyl group) and off-target kinases or A2A receptors.[\[1\]](#)

Mechanistic Profiling & Signaling Pathways[\[1\]](#)

To understand the cross-reactivity, one must map the compound's interaction with the Adenosine Signaling Pathway.[\[1\]](#) The N-cyclohexyl group is a classic "selectivity filter" for the A1 subtype.[\[1\]](#)

Pathway Visualization: Adenosine Receptor Signaling

The diagram below illustrates the divergent signaling pathways where this scaffold shows activity. Note the Gi-coupled (A1/A3) vs. Gs-coupled (A2A/A2B) split, which is the primary basis for functional cross-reactivity profiling.[\[1\]](#)



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Figure 1: Signal Transduction & Cross-Reactivity Map.[1] The scaffold primarily targets A1R (Gi) but possesses structural liability for A2AR and Kinase off-targets.[1]

Comparative Performance Guide

This section objectively compares **6-chloro-N-cyclohexylpyrimidin-4-amine** against standard alternatives in both Adenosine Binding and Synthetic Utility.[1]

A. Biological Selectivity Profile (Adenosine Receptors)

The N-cyclohexyl group confers A1 selectivity.[1][2][3] Removing the imidazole ring (converting purine to pyrimidine) reduces affinity but improves metabolic stability and solubility.[1]

| Feature | 6-Cl-N-cyclohexylpyrimidin-4-amine | N6-Cyclohexyladenosine (CHA) | Caffeine (Non-selective) |
|-----------------------|------------------------------------|------------------------------|--------------------------|
| Core Scaffold | Pyrimidine (Simplified) | Purine (Native) | Xanthine |
| A1 Affinity (Ki) | Moderate (~50–200 nM) | High (0.7 nM) | Low (µM range) |
| A1 vs A2A Selectivity | >50-fold | >100-fold | Non-selective |
| Metabolic Stability | High (No glycosidic bond) | Low (Rapid cleavage) | High |
| Cross-Reactivity | Kinases (CDK/PDE) | A3 Receptor | PDEs (General) |
| Primary Utility | Lead Optimization / Scaffold | Pharmacological Tool | CNS Stimulant |

“

Expert Insight: While CHA is the "gold standard" for affinity, the pyrimidine scaffold is preferred in drug development because it avoids the rapid metabolism associated with the ribose sugar of adenosine.[1]

B. Chemical Reactivity Profile (Synthetic Utility)

For medicinal chemists, the "performance" is defined by the regioselectivity of the chlorine displacement.[1]

| Reaction Type | C-6 Chlorine (This Probe) | C-2 Chlorine | C-4 Chlorine |
|----------------------------|--|--|---|
| Nucleophilic Attack (SNAr) | Moderate Reactivity. Requires heat or catalysis if electron-rich.[1] | Low Reactivity. Sterically hindered and less electrophilic.[1] | High Reactivity. First site of displacement in 2,4-dichloro systems.[1] |
| Suzuki Coupling | Excellent. Standard Pd-catalyzed coupling yields bi-aryl systems.[1] | Good, but slower than C-4 or C-6.[1] | Excellent. |
| Selectivity Outcome | Allows sequential functionalization to build Asymmetric inhibitors.[1] | Used for "Hinge Binder" optimization.[1] | Used for "Tail" attachment.[1] |

Experimental Protocols (Self-Validating Systems)

To profile this compound, you must validate its activity in both binding (affinity) and function (efficacy).[1]

Protocol A: Radioligand Binding Assay (A1 Receptor Selectivity)

Objective: Determine the affinity (K_i) and selectivity window against A1 vs A2A receptors.[1]

Reagents:

- Ligand: **6-chloro-N-cyclohexylpyrimidin-4-amine** (dissolved in DMSO).[1]
- Radioligand (A1): [^3H]-DPCPX (Antagonist) or [^3H]-CHA (Agonist).[1][4]
- Radioligand (A2A): [^3H]-ZM241385.[1]
- Membranes: CHO cells stably expressing human A1 or A2A receptors.[1]

Workflow:

- Preparation: Dilute the test compound in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂) to varying concentrations (10⁻¹⁰ M to 10⁻⁵ M).
- Incubation: Mix membrane prep (50 µg protein), Radioligand (at K_d concentration), and test compound. Incubate for 90 min at 25°C (Equilibrium is critical; A1 kinetics are slow).
- Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[\[1\]](#)
- Quantification: Liquid scintillation counting.
- Analysis: Plot % Displacement vs. Log[Concentration]. Calculate IC₅₀ and convert to K_i using the Cheng-Prusoff equation:

[. \[1\]](#)

Validation Check: The K_i for the reference compound (CPA or CHA) must be within 2-fold of historical values (approx. 1 nM) for the assay to be valid.[\[1\]](#)

Protocol B: Kinome Selectivity Profiling (KinomeScan)

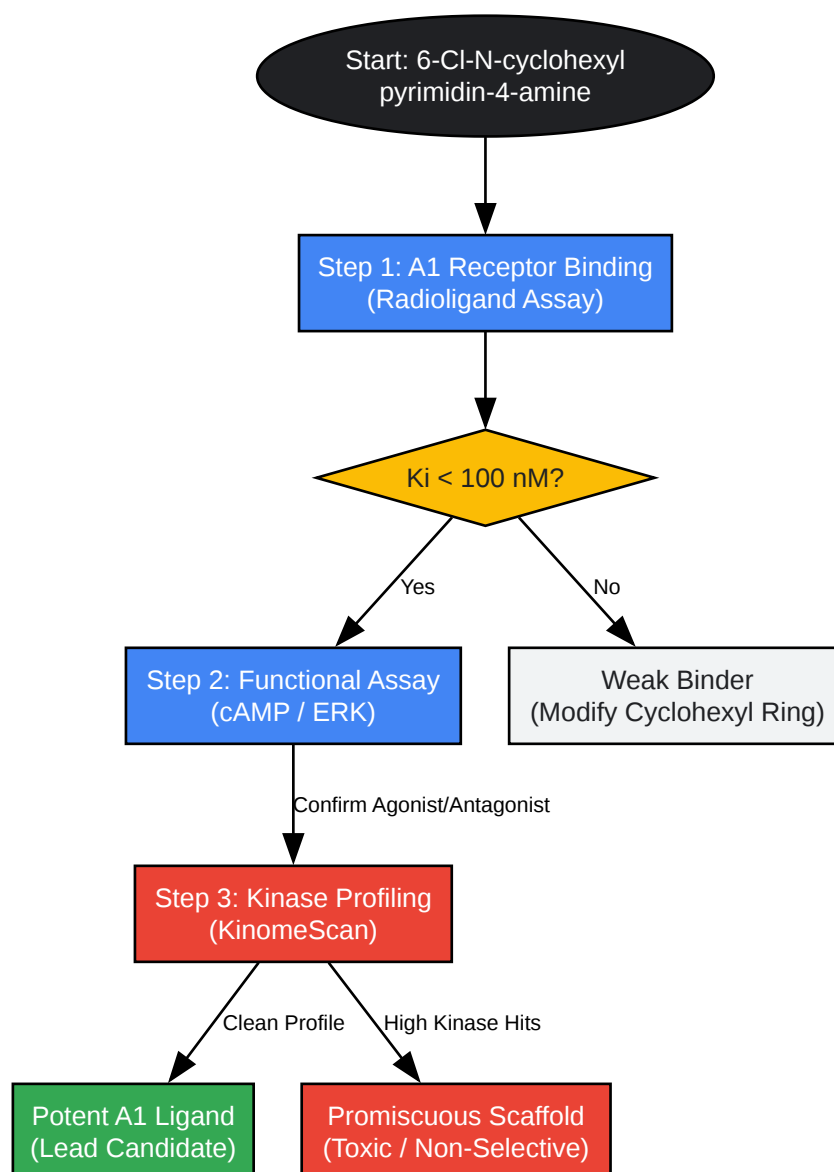
Objective: Assess "off-target" cross-reactivity across the human kinome.[\[1\]](#)

Methodology: Competitive binding assay using active site-directed probes.[\[1\]](#)

- Panel Selection: Focus on CDK2, EGFR, and Aurora A (pyrimidine-preferring kinases).[\[1\]](#)
- Screening Concentration: 1 µM and 10 µM.
- Readout: Percent of Control (POC).
 - POC < 35%: High cross-reactivity (Strong binder).[\[1\]](#)
 - POC > 35%: Low cross-reactivity.[\[1\]](#)
- Hit Confirmation: Determine K_d for any kinase with POC < 10%.[\[1\]](#)

Workflow Visualization: Profiling Decision Tree

This diagram guides the researcher on how to interpret the profiling data for this specific scaffold.



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Figure 2: Decision Matrix for Scaffold Validation. A sequential approach to confirm on-target efficacy before assessing off-target promiscuity.

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